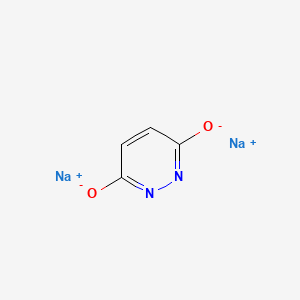

Maleic hydrazide disodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maleic hydrazide disodium salt is a derivative of maleic hydrazide, a plant growth regulator that inhibits cell division but not cell enlargement. It is commonly used to prevent sprouting in stored crops such as potatoes, onions, garlic, and carrots . Maleic hydrazide was first identified in the 1940s and has since found various applications in agriculture and scientific research .

准备方法

Synthetic Routes and Reaction Conditions

Maleic hydrazide disodium salt can be synthesized through the reaction of maleic hydrazide with sodium hydroxide. The reaction typically involves dissolving maleic hydrazide in water and adding sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced by reacting maleic hydrazide with an aqueous solution of sodium hydroxide. The mixture is then heated and stirred to ensure complete dissolution and reaction. The resulting solution is filtered and evaporated to obtain the solid disodium salt .

化学反应分析

Types of Reactions

Maleic hydrazide disodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form maleic acid derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Oxidation: Maleic acid derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazides.

科学研究应用

Maleic hydrazide disodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

Biology: Employed in plant physiology studies to investigate the effects of growth regulators on plant development.

Medicine: Studied for its potential therapeutic effects and as a model compound for drug development.

Industry: Used in agriculture to prevent sprouting in stored crops and to control volunteer plants

作用机制

Maleic hydrazide disodium salt exerts its effects by inhibiting cell division. It is absorbed by the plant and translocated to meristematic tissues, where it interferes with DNA synthesis and cell division processes. This results in the inhibition of growth and sprouting in treated plants . The molecular targets include enzymes involved in DNA replication and cell cycle regulation .

相似化合物的比较

Similar Compounds

Chlorpropham: Another plant growth regulator used to prevent sprouting in stored crops.

Flumetralin: A systemic plant growth regulator used to control sucker growth in tobacco.

Butralin: A local systemic herbicide used to control weed growth.

Uniqueness

Maleic hydrazide disodium salt is unique in its ability to inhibit cell division without affecting cell enlargement. This makes it particularly effective in preventing sprouting in stored crops without causing significant morphological changes. Additionally, its systemic properties allow it to be absorbed and translocated within the plant, providing long-lasting effects .

生物活性

Maleic hydrazide disodium salt (MHDS) is a chemical compound primarily used as a plant growth regulator and herbicide. Its biological activity has been a subject of extensive research, focusing on its effects on plant growth, animal health, and potential toxicity. This article reviews the biological activity of MHDS, highlighting key findings from various studies, including its mode of action, metabolism, and toxicological assessments.

- Chemical Formula : C4H2N2Na2O2

- Molecular Weight : 158.1 g/mol

- Solubility : Moderately soluble in water, behaving as a weak monobasic acid.

Mode of Action

MHDS acts primarily as a growth retardant in plants. It inhibits mitotic division, leading to reduced growth rates in target species. The mechanism involves interference with DNA synthesis, which is crucial for cell division:

- Inhibition of Cell Division : Studies have shown that concentrations as low as 0.0001 M can inhibit mitosis in various cell types, including mouse thymus cells and human lymphocytes .

- Impact on Plant Growth : By inhibiting growth processes, MHDS effectively controls weed populations by stunting their development rather than directly killing them .

Metabolism and Excretion

Research indicates that MHDS is readily absorbed through all exposure routes. In animal studies:

- Excretion Rates : Rabbits administered a single dose of 100 mg/kg excreted 43-62% of the dose within 48 hours . Rats fed with labeled maleic hydrazide excreted 76-87% through urine .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of MHDS:

- Animal Studies : In long-term feeding studies with rats and mice, no significant adverse effects on growth or general health were observed at doses up to 500 mg/kg . However, some studies indicated an increased incidence of tumors in certain groups, particularly when administered via injection .

- Genotoxicity : Multiple mutagenicity tests have shown that while hydrazine derivatives may exhibit mutagenic properties, the potential genotoxic hazard associated with MHDS is considered negligible .

Case Study 1: Reproductive Effects

A four-generation reproduction study in rats evaluated the effects of MHDS at various concentrations (5000 to 50000 ppm). The results indicated no significant reproductive toxicity or developmental abnormalities across generations .

Case Study 2: In Vitro Studies

In vitro experiments demonstrated that concentrations above 0.001 M led to significant growth inhibition in mouse thymus cells. The ratio of dry mass to DNA content increased, suggesting that DNA synthesis was affected without impacting protein synthesis directly .

Summary of Findings

The following table summarizes key findings related to the biological activity and toxicological profile of this compound:

属性

CAS 编号 |

6365-94-2 |

|---|---|

分子式 |

C4H2N2Na2O2 |

分子量 |

156.05 g/mol |

IUPAC 名称 |

disodium;pyridazine-3,6-diolate |

InChI |

InChI=1S/C4H4N2O2.2Na/c7-3-1-2-4(8)6-5-3;;/h1-2H,(H,5,7)(H,6,8);;/q;2*+1/p-2 |

InChI 键 |

WFJSFNCNMZKUTI-UHFFFAOYSA-L |

规范 SMILES |

C1=CC(=NN=C1[O-])[O-].[Na+].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。